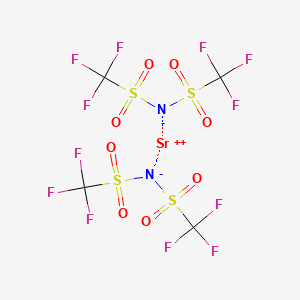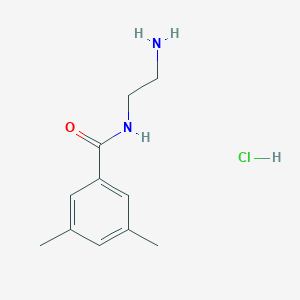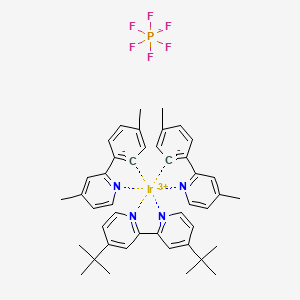
acetonitrile;dichloronickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetonitrile)dichloronickel(II), 99% is an organometallic compound manufactured by American Elements under the trade name AE Organometallics™ . It is a chemical compound consisting of nickel, carbon, and nitrogen atoms. It is widely used in scientific experiments and industrial applications .
Molecular Structure Analysis
The molecular formula of (Acetonitrile)dichloronickel(II), 99% is C2H3Cl2NNi . The exact mass is 168.899596 g/mol .Physical and Chemical Properties Analysis
(Acetonitrile)dichloronickel(II), 99% appears as a yellow powder . The exact mass is 168.899596 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility in H2O are not available .Applications De Recherche Scientifique
Isolation and Characterization in Chemical Synthesis
- Isomer Characterization : In a study by Fanizzi et al. (1990), the isolation and characterization of isomers of bis(acetonitrile)dichloroplatinum(II) were conducted, exploring conditions for the preferential formation of each isomer. This indicates a similar potential for studying (Acetonitrile)dichloronickel(II) isomers (Fanizzi et al., 1990).
Analytical Chemistry and Metal Ion Study
- Polarographic Behavior : Research by Ikeda and Itabashi (1968) explored the polarographic reduction of Nickel(II) in Acetonitrile, providing insights into the electrochemical properties of similar nickel compounds (Ikeda & Itabashi, 1968).
Phase-Separation and Extraction Techniques
- Sample Preparation in Chromatography : A study by Nagaosa et al. (1997) utilized acetonitrile for extracting metal ions as dibenzyldithiocarbamates, highlighting its use in sample preparation for chromatographic analysis (Nagaosa, Taniguchi, & Miura, 1997).
Electrochemical Studies
- Extended Electrochemical Windows : Buzzeo et al. (2006) investigated the electrochemical windows of acetonitrile solutions, indicating potential applications in studying the electrochemical properties of (Acetonitrile)dichloronickel(II) (Buzzeo, Hardacre, & Compton, 2006).
Molecular Dynamics and Computational Studies
- Molecular Models for Dynamics Studies : Alvarez et al. (2014) focused on developing consistent molecular models for acetonitrile in Molecular Dynamics studies, relevant for understanding the behavior of (Acetonitrile)dichloronickel(II) at a molecular level (Alvarez, Llerena Suster, & McCarthy, 2014).
Safety and Hazards
The safety data sheet indicates that (Acetonitrile)dichloronickel(II), 99% is not classified according to the CLP regulation . Precautionary statements include handling under inert gas, avoiding contact with eyes, skin, or clothing, and storing in a well-ventilated place with the container tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .
Mécanisme D'action
Target of Action
(Acetonitrile)dichloronickel(II), also known as dichloro(acetonitrile)nickel(II), is primarily used as a catalyst in chemical research and industry . Its primary targets are organic synthesis reactions, such as the oxidation of alcohols and the hydrogenation of alkenes .
Mode of Action
The compound interacts with its targets by facilitating the reactions they are involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact mode of action can vary depending on the specific reaction it is catalyzing.
Result of Action
The result of (Acetonitrile)dichloronickel(II)'s action is the facilitation of certain chemical reactions, leading to the production of desired compounds in these reactions
Action Environment
The action, efficacy, and stability of (Acetonitrile)dichloronickel(II) can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it must be handled and stored carefully to maintain its stability and effectiveness .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (Acetonitrile)dichloronickel(II), 99% can be achieved through a ligand exchange reaction between nickel(II) chloride and acetonitrile in the presence of a reducing agent.", "Starting Materials": [ "Nickel(II) chloride", "Acetonitrile", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve nickel(II) chloride in a solvent such as water or ethanol to form a solution.", "Add acetonitrile to the solution and stir for several hours to allow for ligand exchange to occur.", "Add a reducing agent such as sodium borohydride to the solution to reduce any remaining nickel(II) to nickel(I).", "Filter the solution to remove any insoluble impurities.", "Evaporate the solvent to obtain the solid product, (Acetonitrile)dichloronickel(II), 99%." ] } | |
Numéro CAS |
18897-44-4 |
Formule moléculaire |
C2H3Cl2NNi |
Poids moléculaire |
170.65 g/mol |
Nom IUPAC |
acetonitrile;dichloronickel |
InChI |
InChI=1S/C2H3N.2ClH.Ni/c1-2-3;;;/h1H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
IFARXYMTRDMBSF-UHFFFAOYSA-L |
SMILES |
CC#N.Cl[Ni]Cl |
SMILES canonique |
CC#N.Cl[Ni]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6301776.png)
![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)
![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)




![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)



![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)
